Methyl 3-chloro-6-morpholin-4-ylpyridine-2-carboxylate
Description
Methyl 3-chloro-6-morpholin-4-ylpyridine-2-carboxylate is a pyridine derivative featuring a chloro substituent at position 3, a morpholine group at position 6, and a methyl ester at position 2. This compound belongs to a class of heterocyclic molecules widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The morpholine ring introduces both steric bulk and hydrogen-bonding capacity, while the chloro and ester groups influence electronic properties and reactivity .
Properties
IUPAC Name |
methyl 3-chloro-6-morpholin-4-ylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-16-11(15)10-8(12)2-3-9(13-10)14-4-6-17-7-5-14/h2-3H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAVTAONSCMRPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)N2CCOCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-chloro-6-morpholin-4-ylpyridine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine derivative, which is chlorinated at the 3-position.
Morpholine Substitution: The 6-position of the pyridine ring is substituted with a morpholine group through nucleophilic substitution.
Esterification: The carboxylic acid group at the 2-position is esterified to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group at the 3-position can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidized derivatives of the pyridine ring.
Reduction Products: Reduced derivatives of the pyridine ring.
Hydrolysis Products: The corresponding carboxylic acid and methanol.
Scientific Research Applications
Herbicidal Applications
One of the primary applications of methyl 3-chloro-6-morpholin-4-ylpyridine-2-carboxylate is as an herbicide . Research has demonstrated that this compound exhibits significant herbicidal activity against a wide range of undesirable vegetation, including both broadleaf and grassy weeds.
Comparative Efficacy
A comparative analysis of various herbicides indicates that this compound can be used alone or in combination with other herbicides to enhance its efficacy.
| Herbicide Type | Target Weeds | Application Method | Efficacy |
|---|---|---|---|
| This compound | Broadleaf, Grassy Weeds | Post-emergence | High |
| Glyphosate | Annual Weeds | Pre-emergence | Moderate |
| Glufosinate | Perennial Weeds | Post-emergence | High |
Pharmaceutical Applications
In addition to its agricultural use, this compound shows potential as a pharmaceutical agent . It has been investigated for its role in modulating various biological pathways, particularly those involving kinase inhibition.
Case Studies
- Kinase Inhibition : Studies have indicated that derivatives of this compound may act as effective inhibitors of specific kinases involved in cancer progression. This opens avenues for developing targeted cancer therapies.
- Neurotransmitter Modulation : There is ongoing research into how this compound may affect neurotransmitter systems, potentially leading to new treatments for neurological disorders.
Mechanism of Action
The mechanism of action of methyl 3-chloro-6-morpholin-4-ylpyridine-2-carboxylate depends on its specific application. In pharmaceutical research, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways and molecular interactions involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent patterns:
Key Observations:
- Substituent Position and Reactivity : The position of the chloro group (e.g., 3-Cl in the target compound vs. 4-Cl in aryl-substituted analogs) significantly impacts electronic distribution. Chloro at position 3 deactivates the pyridine ring, directing electrophilic substitutions to other positions .
- Morpholine vs. Piperazine : Morpholine (in the target compound) provides a rigid, six-membered ring with oxygen as a hydrogen-bond acceptor, whereas piperazine derivatives (e.g., in ) introduce nitrogen-based basicity and conformational flexibility, altering solubility and target binding .
- Ester Groups : Methyl esters (as in the target compound) are less hydrolytically stable than ethyl esters (e.g., ), which may influence pharmacokinetics in drug design .
Physicochemical Properties (Inferred)
- Hydrogen Bonding : The morpholine group enhances solubility in polar solvents and may participate in crystal packing via N–H···O interactions, as discussed in hydrogen-bonding analyses () .
- Lipophilicity : Compared to trifluoromethyl-containing analogs (), the target compound’s logP is likely lower due to the polar morpholine group, impacting membrane permeability .
Biological Activity
Methyl 3-chloro-6-morpholin-4-ylpyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Overview of Biological Activity
This compound exhibits a range of biological activities, primarily through its interaction with specific molecular targets such as enzymes and receptors. Its morpholine ring structure enhances its ability to penetrate biological membranes, thus improving bioavailability and efficacy in various applications.
The compound's mechanism of action typically involves:
- Enzyme Interaction : It can act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, contributing to its potential effects on the nervous system.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds within the pyridine class. For instance, derivatives have shown efficacy against hematological malignancies by promoting apoptosis through the upregulation of genes like p53 and Bax .
Table 1: Anticancer Activity of Pyridine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound II | Myeloma | 0.64 | Apoptosis induction |
| Compound IV | Leukemia | 1.1 | Apoptosis induction |
| This compound | TBD | TBD | TBD |
Neuropharmacological Effects
There is emerging evidence suggesting that pyridine derivatives can modulate glutamate receptors, which are crucial in neurological disorders. Compounds that act as allosteric modulators have shown promise in preclinical studies for conditions such as anxiety and Parkinson's disease .
Case Studies
- Study on Anti-Cancer Efficacy : A comparative study evaluated various pyridine derivatives, including this compound, against several cancer cell lines. Results indicated that modifications to the pyridine structure significantly influenced cytotoxicity and selectivity towards cancer cells .
- Neuropharmacological Investigations : Another investigation focused on the modulation of metabotropic glutamate receptors by similar compounds. The results suggested that these compounds could effectively reduce symptoms associated with neurodegenerative diseases by enhancing receptor activity .
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key parameters include:
Table 2: Pharmacokinetic Properties
| Parameter | Value |
|---|---|
| Half-life (min) | TBD |
| Clearance (μL/min/mg) | TBD |
| Bioavailability | TBD |
Q & A
Q. What are the standard synthetic routes for Methyl 3-chloro-6-morpholin-4-ylpyridine-2-carboxylate, and how are reaction conditions optimized?
The compound is typically synthesized via nucleophilic substitution, where a chlorinated pyridine precursor reacts with morpholine under basic conditions. For example, analogs like Methyl 6-morpholinopyrimidine-4-carboxylate are synthesized using potassium carbonate or sodium hydride in solvents such as dichloromethane or tetrahydrofuran (THF) . Optimization involves adjusting reaction time, temperature, and solvent polarity to maximize yield. Catalysts (e.g., palladium or copper) may be employed for challenging substitutions, as seen in related pyridine derivatives .
Table 1: Common Reaction Parameters
| Parameter | Typical Range |
|---|---|
| Temperature | 60–100°C |
| Solvent | THF, DMF, or DCM |
| Base | K₂CO₃, NaH |
| Reaction Time | 6–24 hours |
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : For confirming molecular structure and purity (¹H/¹³C NMR).
- X-ray Crystallography : To resolve 3D molecular geometry. SHELX programs (e.g., SHELXL) are widely used for refinement , while Mercury CSD aids in visualizing packing patterns and hydrogen bonds .
- Mass Spectrometry : For molecular weight validation.
Advanced characterization may involve graph set analysis (for hydrogen-bonding networks) or validation tools like PLATON to detect crystallographic anomalies .
Q. How can researchers access reliable crystallographic data for this compound?
Public databases like the Cambridge Structural Database (CSD) should be queried using the compound’s refcode. If no entry exists, structure determination via single-crystal X-ray diffraction is recommended. SHELXD (for structure solution) and SHELXL (for refinement) are industry standards . For visualization, ORTEP-3 provides thermal ellipsoid plots .
Advanced Research Questions
Q. How can synthetic yields be improved for derivatives with steric hindrance near the morpholine group?
Steric effects often reduce reaction efficiency. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity.
- High-throughput screening : Identifies optimal catalysts (e.g., Pd(PPh₃)₄ for cross-couplings) .
- Solvent optimization : Polar aprotic solvents like DMF enhance nucleophilicity of morpholine .
Table 2: Catalyst Performance in Challenging Substitutions
| Catalyst | Yield Range | Selectivity |
|---|---|---|
| Pd(OAc)₂ | 45–60% | Moderate |
| CuI/PPh₃ | 50–70% | High |
Q. How should conflicting data between computational models and experimental crystallographic results be resolved?
Discrepancies may arise from solvent effects or crystal packing forces not accounted for in gas-phase DFT calculations. To resolve:
Q. What strategies are effective in elucidating the biological mechanism of action for this compound?
While direct data is limited, analogs with morpholine-pyridine scaffolds show anticancer activity via kinase inhibition . Researchers should:
Q. How can hydrogen-bonding patterns in the crystal lattice inform solid-state stability?
Graph set analysis (e.g., Etter’s rules) categorizes hydrogen bonds into motifs like , which predict stability. For example, intermolecular N–H···O bonds in morpholine derivatives often form robust 2D networks resistant to humidity . Tools like Mercury’s "Hydrogen Bond Propensity" module quantify these interactions .
Methodological Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
